![molecular formula C21H24N2O2S2 B2957869 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1234856-77-9](/img/structure/B2957869.png)
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Detailed analysis would require computational methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the sulfonamide group might confer some degree of water solubility, while the aromatic rings might contribute to a relatively high molecular weight .Scientific Research Applications
Drug Design and Development
Piperidine derivatives, such as the compound , are integral in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common feature in drugs due to its versatility and the ease with which it can be modified to alter pharmacological properties. This compound could be used to design new drugs with improved efficacy and reduced side effects.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines is a significant area of research. The compound can serve as a precursor or intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives have potential applications in treating a wide range of diseases due to their pharmacological activities .
Pharmacological Research
Piperidine derivatives exhibit a broad spectrum of biological activities. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Research into this compound could lead to the discovery of new therapeutic agents for these conditions.
Functionalization of Unsaturated Intermediates
The compound can be used in one-pot functionalization processes of unsaturated intermediates, which are typically multi-step procedures. This application is crucial for developing cost-effective and efficient synthetic routes for complex organic molecules .
Discovery of Potential Drugs
The compound’s piperidine moiety is a key fragment in the discovery and biological evaluation of potential drugs. It can be used to create a library of piperidine-containing compounds, which can then be screened for various pharmacological activities .
Antioxidant Properties
Piperidine derivatives are known to exhibit antioxidant properties. They can inhibit or suppress free radicals, which are harmful to the body. Research into the antioxidant potential of this compound could lead to its use in preventing or treating oxidative stress-related diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives and affect multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities . The specific effects of this compound would require further investigation.
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c24-27(25,21-7-3-5-19-4-1-2-6-20(19)21)22-14-17-8-11-23(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17,22H,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACCKHRUNDGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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